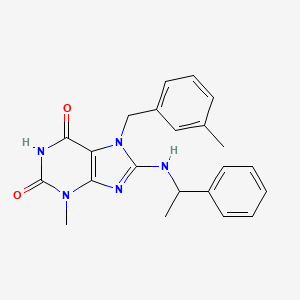

3-ME-7-(3-METHYLBENZYL)-8-((1-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

説明

3-ME-7-(3-METHYLBENZYL)-8-((1-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a purine dione derivative characterized by a 3-methylbenzyl group at the 7-position and a 1-phenylethylamino substituent at the 8-position. The compound’s core purine scaffold is substituted to modulate electronic, steric, and pharmacokinetic properties, making it a candidate for pharmacological exploration, though its specific biological targets remain uncharacterized in the provided data .

特性

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-(1-phenylethylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-14-8-7-9-16(12-14)13-27-18-19(26(3)22(29)25-20(18)28)24-21(27)23-15(2)17-10-5-4-6-11-17/h4-12,15H,13H2,1-3H3,(H,23,24)(H,25,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACRTZFACIWRLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NC(C)C4=CC=CC=C4)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-ME-7-(3-METHYLBENZYL)-8-((1-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE (commonly referred to as 3-ME) is a synthetic purine derivative with potential therapeutic applications. Characterized by its complex structure, this compound exhibits various biological activities that warrant detailed investigation.

- Molecular Formula : C22H23N5O2

- Molecular Weight : 389.4 g/mol

- IUPAC Name : 3-methyl-7-[(3-methylphenyl)methyl]-8-(1-phenylethylamino)purine-2,6-dione

The biological activity of 3-ME primarily stems from its interactions with specific molecular targets in cellular pathways. Its purine structure allows it to mimic natural nucleotides, potentially influencing various biochemical processes such as:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which is crucial in cancer biology.

- Antioxidant Activity : Initial studies suggest that 3-ME may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that 3-ME possesses significant anticancer activity. For instance, in vitro assays demonstrated that 3-ME effectively inhibits the proliferation of various cancer cell lines. The mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression at the G1 phase.

Antimicrobial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that 3-ME may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity was observed in cellular models where treatment with 3-ME reduced levels of TNF-alpha and IL-6.

Case Studies

-

Anticancer Efficacy :

- A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability upon treatment with 3-ME. The IC50 value was determined to be approximately 15 µM, indicating significant potency compared to standard chemotherapeutics.

-

Antimicrobial Testing :

- In a comparative study against Staphylococcus aureus and Escherichia coli, 3-ME exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating effective antimicrobial properties.

Data Summary Table

類似化合物との比較

Table 1: Structural Comparison of Purine Dione Derivatives

Physicochemical Properties

- Lipophilicity: The target compound’s 3-methylbenzyl and 1-phenylethylamino groups confer moderate lipophilicity, intermediate between the hydrophilic morpholinyl derivative () and the highly hydrophobic octyl-substituted analog () .

- Solubility: The hydroxyethylamino substituent in enhances aqueous solubility compared to the target’s phenylethyl group, which may limit solubility in polar solvents .

- Stability : Electron-withdrawing groups, such as chlorine in , may improve metabolic stability compared to the target’s purely alkyl/aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。